(S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
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Overview
Description
(S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a versatile building block that can be used for the synthesis of a wide range of organic molecules.
Mechanism of Action
The mechanism of action of (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the silyl ether and acetal functional groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one. However, it has been reported to exhibit low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is its versatility as a building block for the synthesis of organic molecules. However, one limitation is that it is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities.
Future Directions
There are many potential future directions for the use of (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one in scientific research. One direction is the development of new synthetic routes for the compound that are more efficient and scalable. Another direction is the use of (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one in the synthesis of new pharmaceuticals and natural products. Additionally, the compound could be used as a chiral building block for the synthesis of new chiral catalysts and ligands.
Synthesis Methods
The synthesis of (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is a multi-step process. The first step involves the protection of the diol functional group of dihydroxyacetone with tert-butyldiphenylsilyl chloride to form a silyl ether. The silyl ether is then converted to an acetal by reacting it with para-toluenesulfonic acid. The acetal is then oxidized with chromium trioxide to form the desired compound, (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one.
Scientific Research Applications
(S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one has many potential applications in scientific research. It can be used as a starting material for the synthesis of a variety of organic molecules, including natural products and pharmaceuticals. It has also been used as a chiral building block for the synthesis of chiral ligands and catalysts.
properties
CAS RN |
102717-29-3 |
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Product Name |
(S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one |
Molecular Formula |
C21H26O3Si |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolan-2-one |
InChI |
InChI=1S/C21H26O3Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-16-17-14-15-20(22)24-17/h4-13,17H,14-16H2,1-3H3/t17-/m0/s1 |
InChI Key |
LZDTYPTYCSPHBT-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCC(=O)O3 |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)O3 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)O3 |
Origin of Product |
United States |
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